molecular formula C10H12F3NS B15092052 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine

Katalognummer: B15092052
Molekulargewicht: 235.27 g/mol
InChI-Schlüssel: UMLJNOFTMYAUQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under controlled conditions to ensure the selective introduction of the trifluoromethylthio group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of suitable solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

  • 1-(4-(Trifluoromethyl)phenyl)propan-1-amine
  • 1-(4-(Trifluoromethyl)phenoxy)propan-1-amine
  • 1-(4-(Trifluoromethyl)phenyl)propan-1-one

Uniqueness: 1-(4-((Trifluoromethyl)thio)phenyl)propan-1-amine is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C10H12F3NS

Molekulargewicht

235.27 g/mol

IUPAC-Name

1-[4-(trifluoromethylsulfanyl)phenyl]propan-1-amine

InChI

InChI=1S/C10H12F3NS/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3

InChI-Schlüssel

UMLJNOFTMYAUQV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C1=CC=C(C=C1)SC(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.